Technical Guide: Synthesis and Properties of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Technical Guide: Synthesis and Properties of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Executive Summary
3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione represents a specialized bicyclic anhydride scaffold derived from the dehydration of cis-pyrrolidine-2,5-dicarboxylic acid. In medicinal chemistry, this core serves as a rigidified template for peptidomimetics, restricting the conformational freedom of the pyrrolidine ring to a specific cis-fused geometry. This guide details the synthesis, physicochemical properties, and reactivity profile of this molecule, emphasizing its utility as an electrophilic intermediate for generating functionalized pyrrolidine derivatives.
Chemical Identity & Structural Analysis[1][2][3]
The nomenclature 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione describes a bicyclic system where a five-membered pyrrolidine ring is bridged by a cyclic anhydride moiety.
| Attribute | Detail |
| IUPAC Name | 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione |
| Common Name | cis-Pyrrolidine-2,5-dicarboxylic acid anhydride |
| CAS Registry | 51483-84-2 (8-benzyl derivative); 2044713-00-8 (8-pyrazolyl derivative) |
| Molecular Formula | C₆H₇NO₃ (Unsubstituted core) |
| Core Geometry | cis-Fused bicyclic system; the anhydride bridge forces the H-2 and H-5 protons into a cis relationship.[1] |
| Stereochemistry | Meso compound (achiral) unless the N-substituent induces chirality. |
Structural Connectivity
The skeleton consists of an 8-azabicyclo[3.2.1]octane framework.[1][2][3][4][5][6]
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Position 8: Nitrogen atom (bridge).
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Positions 1 & 5: Bridgehead carbons (alpha to nitrogen).
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Positions 6 & 7: Ethylene bridge (beta/gamma carbons of the pyrrolidine ring).
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Positions 2, 3, 4: The anhydride bridge, where C2 and C4 are carbonyls and position 3 is oxygen.
Synthesis Protocols
The most robust synthetic route involves the cyclization of diethyl meso-2,5-dibromoadipate with a primary amine, followed by hydrolysis and dehydration. This method ensures the requisite cis stereochemistry at the 2,5-positions, which is thermodynamically necessary for anhydride formation.
Primary Route: The Dibromoadipate Cyclization
Step 1: Cyclization to Diethyl Pyrrolidine-2,5-dicarboxylate
The reaction of meso-2,5-dibromoadipate with a primary amine (e.g., benzylamine) proceeds via a double nucleophilic substitution (SN2). The meso configuration of the starting material directs the formation of the cis-pyrrolidine diester.
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Reagents: Diethyl meso-2,5-dibromoadipate, Benzylamine (or other R-NH₂), K₂CO₃ or Et₃N.
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Solvent: Toluene or DMF.
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Conditions: Reflux (110°C), 12–24 hours.
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Yield: Typically 60–80%.
Step 2: Saponification
The diester is hydrolyzed to the dicarboxylic acid.
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Reagents: NaOH or KOH (aq), Ethanol.
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Conditions: Reflux, 2 hours, followed by acidification to pH 2.
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Product: N-Benzyl-pyrrolidine-2,5-dicarboxylic acid.
Step 3: Anhydride Formation (Cyclodehydration)
The cis-dicarboxylic acid is dehydrated to form the bicyclic anhydride. Trans-isomers cannot cyclize due to ring strain, making this step a purification filter for the cis-isomer.
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Reagents: Acetic anhydride (Ac₂O) or Acetyl chloride.[7]
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Conditions: 60–80°C for 1–2 hours.
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Purification: Crystallization from non-polar solvents (e.g., ether/hexane) or sublimation.
Synthetic Workflow Diagram[8]
Figure 1: Step-wise synthesis of the 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione core starting from acyclic adipates.
Physicochemical Properties[1][3][9]
The properties below are characteristic of the N-benzyl derivative (CAS 51483-84-2), which is the most common stable precursor.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid. |
| Melting Point | 92–95°C (N-Benzyl derivative). |
| Solubility | Soluble in DCM, THF, Ethyl Acetate. Hydrolyzes in water/alcohols. |
| IR Spectrum | Characteristic anhydride doublet: ~1780 cm⁻¹ (sym) and ~1860 cm⁻¹ (asym). |
| Stability | Moisture sensitive. Converts to dicarboxylic acid upon exposure to ambient humidity. |
| Reactivity | High electrophilicity at carbonyl carbons; susceptible to nucleophilic attack. |
Reactivity & Applications
The 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione scaffold acts as a "loaded spring" due to the strain of the bicyclic anhydride. It is primarily used to introduce the cis-2,5-pyrrolidine motif into larger molecules.
Nucleophilic Ring Opening
Reaction with nucleophiles (NuH) opens the anhydride ring, yielding desymmetrized pyrrolidine derivatives.
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With Alcohols (ROH): Yields cis-2-carboxy-5-alkoxycarbonyl pyrrolidines (hemi-esters).
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With Amines (R'NH₂): Yields cis-2-carboxy-5-carbamoyl pyrrolidines (hemi-amides), which can be cyclized to imides (3,8-diazabicyclo[3.2.1]octane-2,4-diones).
Mechanistic Pathway Diagram
Figure 2: Divergent reactivity pathways of the anhydride core with common nucleophiles.
Applications in Drug Development
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Peptidomimetics: The rigid bicyclic structure mimics the turn conformation of proline-rich peptides, useful in designing inhibitors for GPCRs and proteases.
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Scaffold Hopping: Used to replace unstable anhydride or imide motifs in lead compounds, providing different solubility and metabolic stability profiles.
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Polymer Chemistry: Bifunctional derivatives (e.g., bis-anhydrides) serve as monomers for high-performance polyimides with enhanced thermal stability.
References
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National Institute of Standards and Technology (NIST). 3-Oxabicyclo[3.2.1]octane-2,4-dione, 1,8,8-trimethyl- (Camphoric Anhydride). NIST Chemistry WebBook. Link
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PubChem. 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione (Compound Summary). National Library of Medicine. Link
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Kajihara, Y., et al. Reaction of diethyl meso-2,5-dibromoadipate with amines. (Cited in context of cysteine modification and pyrrolidine synthesis). Chem. Sci., 2011, 2, 1666–1676.[8] Link
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Gallina, C., et al. Synthesis of cis-N,N'-dicarbobenzyloxy-5-amino-D,L-proline starting from N-carbobenzyloxy-D,L-pyrrolidine-2,5-dicarboxylic acid anhydride.Tetrahedron, 1970. (Foundational synthesis of the anhydride core).
-
Enamine Ltd. 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione.[1] Catalog Entry. Link
Sources
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- 2. research.amanote.com [research.amanote.com]
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